

An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinocetone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent. This document provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and its influence on key cellular signaling pathways. The synthesis section outlines an improved methodology, with quantitative data on reaction yields and purity. The guide also delves into the molecular mechanisms of **Quinocetone**, particularly its role in inducing endoplasmic reticulum stress and modulating oxidative stress and inflammatory responses through the ATF6/DAPK1, Nrf2/HO-1, and NF-kB signaling pathways. This technical guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Quinocetone, with the chemical formula $C_{18}H_{14}N_2O_3$, is systematically named 1-(3-methyl-1,4-dioxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one. Its structure features a quinoxaline 1,4-dioxide core, which is crucial for its biological activity.

Key Properties:



Property	Value	
Molecular Formula	C18H14N2O3	
Molecular Weight	306.32 g/mol	
CAS Number	81810-66-4	
Appearance	Bright yellow powdery solid	

Synthesis of Quinocetone

An improved synthesis method for **Quinocetone** has been reported, offering high yields and purity. The synthesis is a three-step process starting from o-nitroaniline.

Synthesis Workflow



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Caption: Overall synthesis workflow for **Quinocetone**.

Experimental Protocols

Step 1: Synthesis of Benzofurazan Oxide

- Reaction: Oxidation of o-nitroaniline with sodium hypochlorite.
- Procedure: A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide in
 water, cooling to 0°C, and bubbling chlorine gas through the solution. o-Nitroaniline is
 dissolved in a warm alcoholic potassium hydroxide solution, which is then cooled to 0°C. The
 freshly prepared sodium hypochlorite solution is added slowly with stirring. The resulting
 yellow precipitate is collected by filtration, washed with water, and air-dried.[1]
- Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[1]



Step 2: Synthesis of 2-Acetyl-3-methyl-quinoxaline-1,4-dioxide

- Reaction: Treatment of benzofurazan oxide with acetylacetone in the presence of triethylamine.
- Procedure: Benzofurazan oxide and acetylacetone are dissolved in triethylamine. The
 solution is allowed to stand at room temperature. The reaction progress can be monitored by
 TLC. The formation of the product is typically faster in diethylamine than in triethylamine.[2]

Step 3: Synthesis of Quinocetone

- Reaction: Condensation of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide with benzaldehyde.
- Catalyst: 4-(dimethylamino)pyridinium acetate.
- Procedure: A mixture of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde in a suitable solvent is heated. The catalyst, 4-(dimethylamino)pyridinium acetate, is then added to the solution, and the mixture is stirred at an elevated temperature.[3]
- Purification: The crude **Quinocetone** can be purified by recrystallization.

Ouantitative Data

Reaction Step	Product	Yield (%)	Purity (%)
1	Benzofurazan Oxide	96	-
2	2-Acetyl-3-methyl- quinoxaline-1,4- dioxide	94	-
3	Quinocetone	95	>98

Data obtained from an improved synthesis method.[3]

Characterization

The structure of the synthesized **Quinocetone** and its intermediates can be confirmed using various spectroscopic techniques, including:



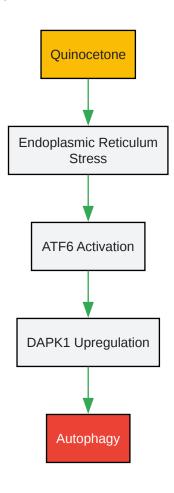
- ¹H-NMR Spectroscopy: To determine the proton environment in the molecule.
- ¹³C-NMR Spectroscopy: To identify the carbon skeleton of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups present.

Biological Activity and Signaling Pathways

Quinocetone exhibits a range of biological activities, primarily through the induction of cellular stress and modulation of key signaling pathways.

ATF6/DAPK1 Signaling Pathway

Quinocetone induces endoplasmic reticulum (ER) stress, leading to the activation of the ATF6 (Activating Transcription Factor 6) pathway. This, in turn, upregulates the expression of DAPK1 (Death-Associated Protein Kinase 1), which is involved in autophagy.[4][5]



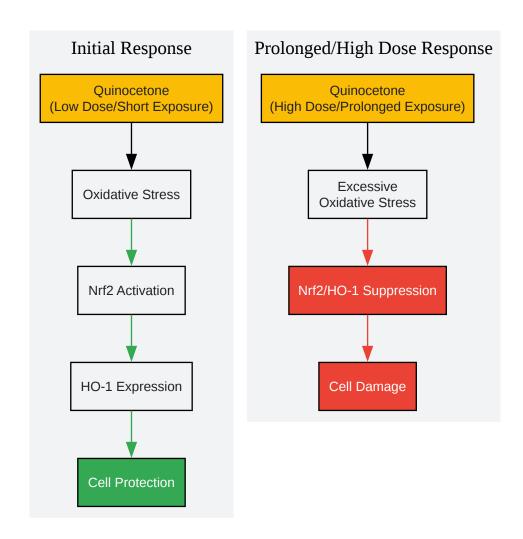


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Caption: Quinocetone-induced ATF6/DAPK1 signaling pathway.

Nrf2/HO-1 Signaling Pathway

Quinocetone can induce oxidative stress, which initially activates the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway as a protective response. However, prolonged or high-dose exposure to **Quinocetone** can lead to the suppression of this pathway, exacerbating cellular damage.[6][7]



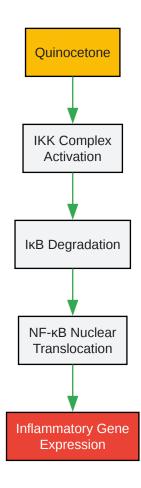
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Caption: Dual effect of **Quinocetone** on the Nrf2/HO-1 pathway.



NF-kB Signaling Pathway

Quinocetone has been shown to activate the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response. This activation can contribute to the pro-inflammatory effects observed with **Quinocetone** exposure.



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Caption: Quinocetone-induced NF-kB signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical synthesis and biological activities of **Quinocetone**. The improved synthesis method offers a high-yielding and pure product, facilitating further research. Understanding the intricate ways in which **Quinocetone** interacts with cellular signaling pathways is crucial for both elucidating its mechanisms of action and for the development of new therapeutic agents. The information presented herein serves



as a foundational resource for scientists and researchers working in the fields of medicinal chemistry, pharmacology, and drug discovery.

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